4,4-Dimethyl-7-nitro-1H-2-benzopyran-1,3(4H)-dione
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Overview
Description
4,4-dimethyl-7-nitro-isochroman-1,3-dione is a chemical compound belonging to the class of isochroman derivatives. This compound is characterized by the presence of a nitro group at the 7th position and two methyl groups at the 4th position on the isochroman ring. Isochroman derivatives are known for their diverse biological activities and applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-7-nitro-isochroman-1,3-dione typically involves the nitration of 4,4-dimethyl-isochroman-1,3-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-7-nitro-isochroman-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,4-dimethyl-7-amino-isochroman-1,3-dione.
Substitution: Various substituted isochroman derivatives depending on the nucleophile used.
Oxidation: 4,4-dimethyl-7-nitro-isochroman-1,3-dicarboxylic acid.
Scientific Research Applications
4,4-dimethyl-7-nitro-isochroman-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-7-nitro-isochroman-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4-dimethyl-isochroman-1,3-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitro-isochroman-1,3-dione: Lacks the methyl groups, which can influence its chemical and biological properties.
4-methyl-7-nitro-isochroman-1,3-dione: Has only one methyl group, affecting its steric and electronic properties.
Uniqueness
4,4-dimethyl-7-nitro-isochroman-1,3-dione is unique due to the presence of both the nitro group and two methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
34603-17-3 |
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Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
4,4-dimethyl-7-nitroisochromene-1,3-dione |
InChI |
InChI=1S/C11H9NO5/c1-11(2)8-4-3-6(12(15)16)5-7(8)9(13)17-10(11)14/h3-5H,1-2H3 |
InChI Key |
WFGQFLSHOZRUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O)C |
Origin of Product |
United States |
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